

Spectroscopic Profile of 2-Chloro-3-methylbenzotrifluoride: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-3-methylbenzotrifluoride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted spectroscopic data for **2-Chloro-3-methylbenzotrifluoride** (CAS No. 74483-48-0), a substituted aromatic compound with applications in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific isomer, this guide leverages predictive models and comparative data from structurally similar compounds to offer a comprehensive spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **2-Chloro-3-methylbenzotrifluoride**. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.5 - 7.6	m	1H	Ar-H
~ 7.3 - 7.4	m	1H	Ar-H
~ 7.2 - 7.3	m	1H	Ar-H
~ 2.4	s	3H	-CH ₃

Note: The aromatic protons will likely exhibit complex splitting patterns due to coupling with each other and potentially long-range coupling with the -CF₃ and -CH₃ groups.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Description
~ 135 - 140	Quaternary C-Cl
~ 130 - 135	Quaternary C-CH ₃
~ 125 - 130 (q)	Quaternary C-CF ₃
~ 120 - 130	Aromatic CH
~ 120 - 125 (q)	-CF ₃
~ 18 - 22	-CH ₃

Note: The carbon attached to the -CF₃ group and the -CF₃ carbon itself will appear as quartets due to C-F coupling.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
2980 - 2850	Medium	Aliphatic C-H Stretch (-CH ₃)
1600 - 1450	Strong	Aromatic C=C Bending
1350 - 1100	Very Strong	C-F Stretch (-CF ₃)
1100 - 1000	Strong	C-Cl Stretch
900 - 675	Strong	Aromatic C-H Out-of-Plane Bending

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Relative Abundance	Assignment
194/196	High	[M] ⁺⁺ (Molecular ion with ³⁵ Cl/ ³⁷ Cl isotopes)
179/181	Medium	[M - CH ₃] ⁺
159	High	[M - Cl] ⁺
125	Medium	[M - CF ₃] ⁺

Note: The presence of chlorine will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Chloro-3-methylbenzotrifluoride** in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Instrumentation: Utilize a 500 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum with a 90° pulse.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a relaxation delay of 1-2 seconds.
 - Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum with proton decoupling.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Use a relaxation delay of 2-5 seconds.
 - Accumulate several thousand scans for adequate signal intensity.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts relative to TMS ($\delta = 0.00$ ppm for ^1H and ^{13}C).

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, place a small drop of **2-Chloro-3-methylbenzotrifluoride** between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the clean KBr/NaCl plates.
 - Record the sample spectrum over the range of 4000 to 400 cm^{-1} .

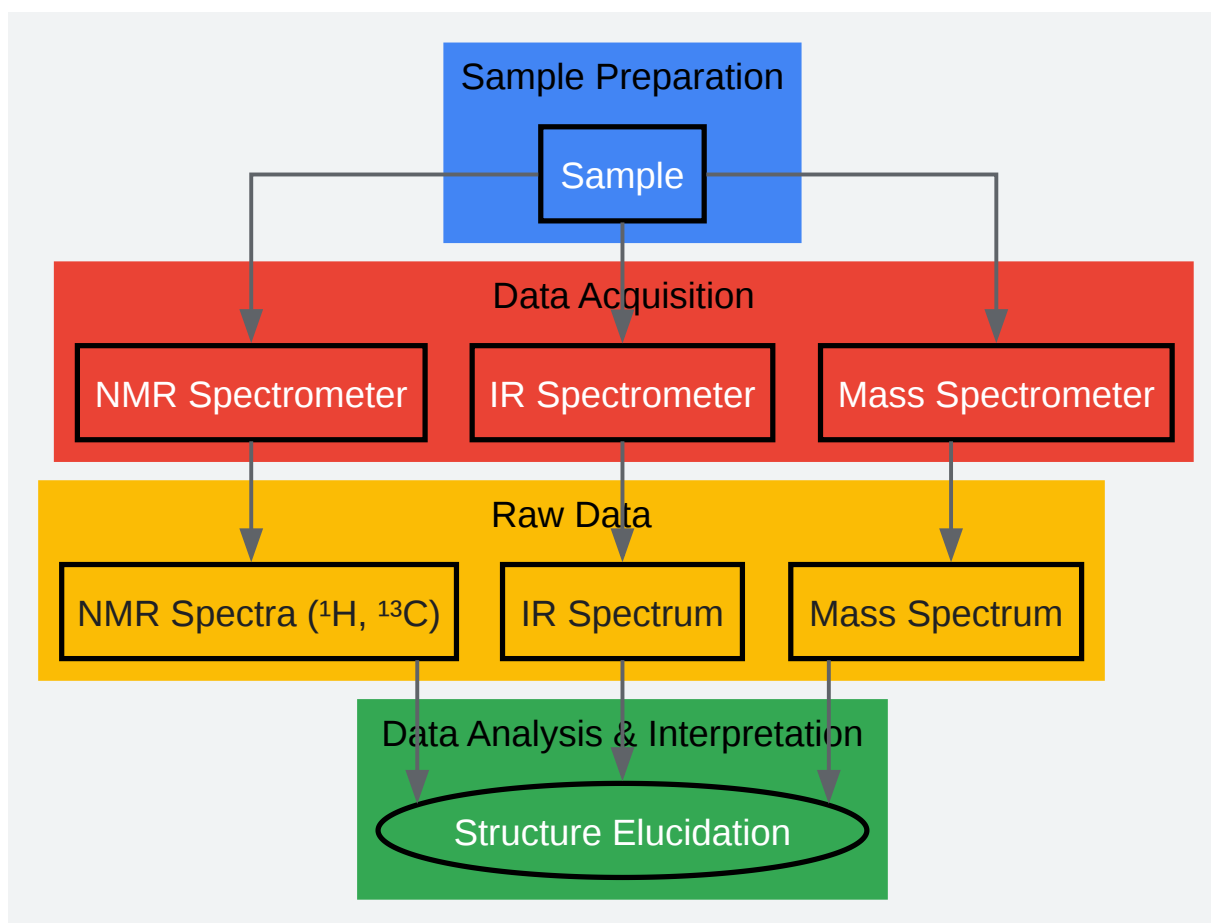
- Co-add at least 16 scans to improve the signal-to-noise ratio.
- Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **2-Chloro-3-methylbenzotrifluoride** in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.
- Ionization: Use electron ionization (EI) at 70 eV.
- Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 50 to 300 amu using a quadrupole or time-of-flight (TOF) mass analyzer.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The presence of a chlorine atom should be confirmed by the characteristic isotopic pattern of the molecular ion and its fragments.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structure of the target molecule.



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Caption: Workflow for spectroscopic analysis of **2-Chloro-3-methylbenzotrifluoride**.

Caption: Molecular structure of **2-Chloro-3-methylbenzotrifluoride**.

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